![molecular formula C20H26N2O3S2 B12496679 N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B12496679.png)
N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is a complex organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the sulfanyl and sulfonyl groups. Common reagents used in these reactions include methylbenzyl chloride, phenylalanine, and methylsulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. These methods allow for the efficient synthesis of the compound in large quantities while maintaining high purity and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions: N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the sulfanyl and sulfonyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Applications De Recherche Scientifique
N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biochemical pathways and interactions. In medicine, this compound has potential therapeutic applications due to its ability to interact with specific molecular targets. Additionally, it may be used in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide can be compared with other similar compounds, such as those containing sulfanyl or sulfonyl groups. These comparisons highlight the unique properties and potential advantages of this compound. Similar compounds include N2-(4-ethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide and N-{2-[(4-Methylbenzyl)sulfanyl]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide .
Propriétés
Formule moléculaire |
C20H26N2O3S2 |
|---|---|
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-2-(N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C20H26N2O3S2/c1-16-9-11-18(12-10-16)15-26-14-13-21-20(23)17(2)22(27(3,24)25)19-7-5-4-6-8-19/h4-12,17H,13-15H2,1-3H3,(H,21,23) |
Clé InChI |
ZANMOWYJAUATTR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CSCCNC(=O)C(C)N(C2=CC=CC=C2)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium 2-amino-3-[4-(hydrogen phosphonatooxy)phenyl]propanoate](/img/structure/B12496597.png)
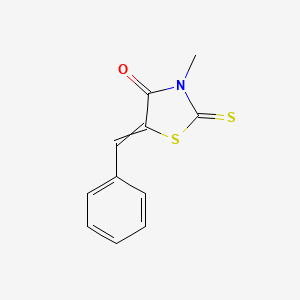
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496600.png)

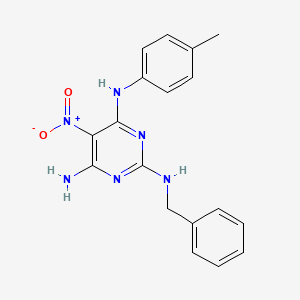
![(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B12496611.png)
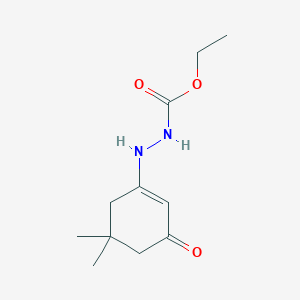
![2-benzyl-3-[(4-ethoxyphenyl)carbamoyl]propanoic Acid](/img/structure/B12496616.png)
![2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12496633.png)
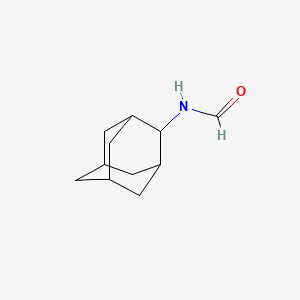
![7-Tert-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B12496650.png)
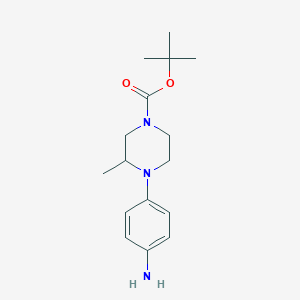

methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496671.png)
